6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol
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Overview
Description
6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with a unique structure that includes a triazine ring, a hydrazine moiety, and an isopropyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the formation of the triazine ring. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of hydrazine derivatives.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazine ring and hydrazine moiety play crucial roles in binding to these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain nitrogen-rich heterocycles and exhibit diverse biological activities.
Indole derivatives: Known for their wide range of pharmacological properties, indole derivatives share some structural similarities with the triazine ring system.
Uniqueness
6-METHYL-3-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
6-methyl-3-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H17N5O/c1-9(2)12-6-4-11(5-7-12)8-15-18-14-16-13(20)10(3)17-19-14/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChI Key |
CFHWRPJTMUSVTI-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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